molecular formula C9H10BrClN4 B13219541 3-Bromo-1-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine

3-Bromo-1-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B13219541
M. Wt: 289.56 g/mol
InChI Key: KAORJEUKDADZAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is characterized by the presence of bromine, butyl, and chlorine substituents on the pyrazolo[3,4-d]pyrimidine core. It is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine typically involves the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the bromine and chlorine substituents: Halogenation reactions are employed to introduce bromine and chlorine atoms at specific positions on the pyrazolo[3,4-d]pyrimidine core.

    Attachment of the butyl group: Alkylation reactions are used to attach the butyl group to the nitrogen atom of the pyrazolo[3,4-d]pyrimidine core.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

    Substitution reactions: The bromine and chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially its biological activity.

    Coupling reactions: The compound can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions to replace halogen atoms.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with hydrogen peroxide can produce hydroxylated products.

Comparison with Similar Compounds

3-Bromo-1-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct biological activities and potential as a therapeutic agent.

Properties

Molecular Formula

C9H10BrClN4

Molecular Weight

289.56 g/mol

IUPAC Name

3-bromo-1-butyl-4-chloropyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C9H10BrClN4/c1-2-3-4-15-9-6(7(10)14-15)8(11)12-5-13-9/h5H,2-4H2,1H3

InChI Key

KAORJEUKDADZAU-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C(=NC=N2)Cl)C(=N1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.